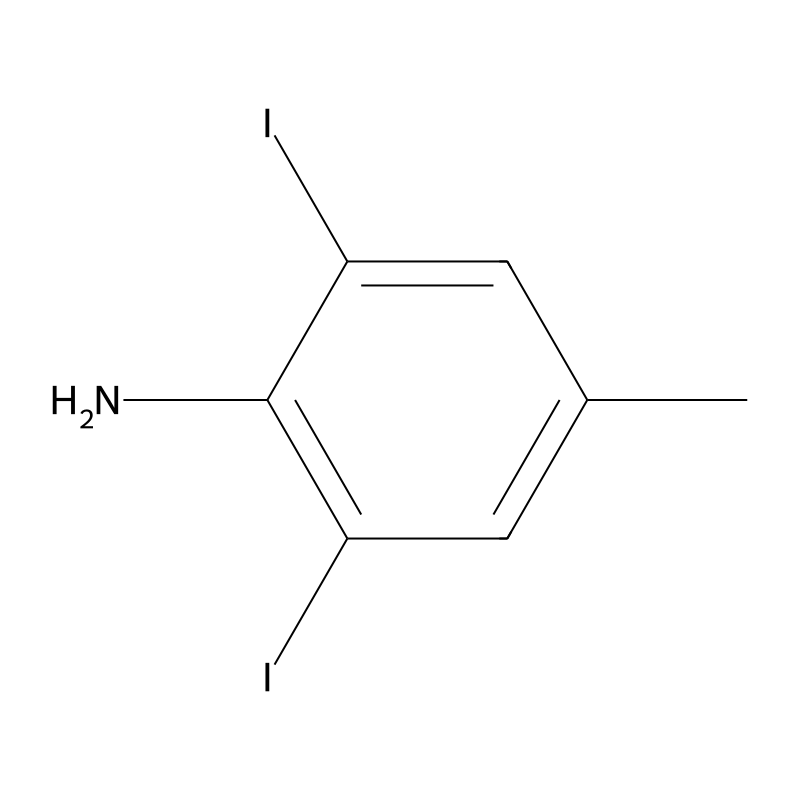2,6-Diiodo-4-methylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Diiodo-4-methylaniline is an organic compound characterized by the presence of two iodine atoms and one methyl group attached to a benzene ring that also contains an amino group. Its molecular formula is and it has a molecular weight of approximately 292.94 g/mol. The compound typically appears as a light brown to yellow solid and is known for its stability under standard conditions. It is insoluble in water but can dissolve in organic solvents like chloroform and dichloromethane .
- Electrophilic Substitution Reactions: Due to the electron-donating nature of the amino group, this compound can undergo electrophilic aromatic substitution, allowing for further functionalization at the aromatic ring.
- Coupling Reactions: It can act as a coupling agent in reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
- Reduction Reactions: The iodine substituents can be replaced or removed through reduction processes, making this compound versatile for synthetic applications .
The synthesis of 2,6-diiodo-4-methylaniline can be achieved through several methods:
- Direct Halogenation: Starting from 4-methylaniline, iodine can be introduced using iodine monochloride or through electrophilic iodination using iodine in the presence of an oxidizing agent.
- Nucleophilic Substitution: Utilizing iodobenzene and 4-methylaniline under appropriate conditions can yield the desired product.
- Metal-Catalyzed Reactions: Transition metal-catalyzed methods such as palladium-catalyzed cross-coupling reactions may also be employed for more complex syntheses involving additional functional groups .
2,6-Diiodo-4-methylaniline finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activity.
- Dyes and Pigments: The compound is used in the production of dyes owing to its chromophoric properties.
- Agrochemicals: It may also be utilized in developing agrochemical products, enhancing crop protection formulations .
Interaction studies on 2,6-diiodo-4-methylaniline primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to participate in coupling reactions makes it valuable for creating complex organic molecules. Additionally, studies exploring its interactions with biomolecules could reveal insights into its potential therapeutic uses .
Several compounds share structural similarities with 2,6-diiodo-4-methylaniline. Below is a comparison highlighting their uniqueness:
The uniqueness of 2,6-diiodo-4-methylaniline lies in its specific arrangement of substituents which influences both its chemical reactivity and potential applications in pharmaceuticals and materials science.








